

Predicted ADME Properties of Pyranopyridine Core Structures: A Technical Guide

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Compound of Interest

Compound Name: (S)-3,4-dihydro-2H-pyran[3,2-b]pyridin-4-amine

CAS No.: 502612-48-8

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Executive Summary: The Pyranopyridine Advantage

The pyranopyridine scaffold—a fused bicyclic system comprising a pyridine ring and a pyran ring—represents a "privileged structure" in medicinal chemistry. Its rigidity, planarity, and capacity for diverse substitution patterns make it an ideal isostere for quinolines and isoquinolines.^[1]

However, the utility of this core is frequently bottlenecked by physicochemical limitations. While it offers exceptional binding affinity for targets such as EGFR, topoisomerase II, and acetylcholinesterase (AChE), the bare scaffold often exhibits poor aqueous solubility and high lipophilicity.^[1] This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the pyranopyridine core, distinguishing between intrinsic scaffold liabilities and tunable features.^[1]

Structural Classification & Physicochemical Space^[1]

Before analyzing ADME, we must define the isomerism that dictates the electronic environment of the core. The position of the pyridine nitrogen and the fusion orientation significantly impact the dipole moment and hydrogen bond acceptor (HBA) capabilities.

Core Isomerism

The four primary isomers relevant to drug discovery are:

- Pyrano[2,3-c]pyridine (Most common in anticancer research)[1]
- Pyrano[3,2-c]pyridine
- Pyrano[2,3-b]pyridine
- Pyrano[3,2-b]pyridine

Intrinsic Physicochemical Properties (In Silico Consensus)

Based on QSAR modeling (SwissADME, ADMETlab 2.[1]0) of the unsubstituted core and common derivatives:

Property	Predicted Range (Typical)	Implication
Molecular Weight (MW)	300–450 Da (Derivatized)	Favorable for oral bioavailability (Rule of 5 compliant).[1]
LogP (Lipophilicity)	2.5 – 4.2	High. Indicates good membrane permeability but risk of poor solubility and high metabolic clearance.
TPSA (Topological Polar Surface Area)	40 – 90 Å ²	Moderate. Excellent for passive transport; values <90 Å ² suggest potential BBB penetration.[1]
Rotatable Bonds	2 – 6	Low. The fused core is rigid, reducing the entropic penalty upon protein binding.
Solubility (LogS)	-4.0 to -6.0	Poor. The planar aromatic nature leads to high crystal lattice energy. Requires polar substitutions (e.g., amino, cyano, hydroxyl).[1]

Predicted ADME Profiling

Absorption (The Solubility-Permeability Trade-off)

The pyranopyridine core is classified as BCS Class II (High Permeability, Low Solubility).[1]

- **Permeability:** The lipophilic nature of the pyridine-pyran fusion allows for rapid passive diffusion across the intestinal epithelium. In silico models (Caco-2 prediction) consistently rank these cores as highly permeable (>0.90 probability).[1]
- **Human Intestinal Absorption (HIA):** Predicted HIA is typically >90%.[1]
- **Bioavailability Challenge:** The rate-limiting step is dissolution. Without solubilizing groups (e.g., morpholine, piperazine tails), the core risks precipitation in the GI tract.[1]

Distribution (CNS vs. Peripheral)[1]

- Blood-Brain Barrier (BBB):
 - Pyrano[2,3-c]pyridines often show predicted $\text{LogBB} > 0$, indicating CNS penetration.[1] This makes them suitable scaffolds for Alzheimer's targets (AChE inhibitors).
 - Optimization: To restrict the drug to the periphery (e.g., for antimicrobial use), polar surface area must be increased ($\text{TPSA} > 90 \text{ \AA}^2$) or P-glycoprotein (P-gp) recognition motifs added. [1]
- Plasma Protein Binding (PPB): Predicted to be high ($>90\%$).[1] The hydrophobic core binds strongly to albumin, which may limit the free fraction () available for target engagement.[1]

Metabolism (The Pyridine Liability)

Metabolic stability is the critical weakness of this scaffold.

- CYP450 Interaction: The core is a frequent substrate for CYP3A4 and CYP2D6.
- Metabolic Soft Spots:
 - Pyridine Nitrogen: Susceptible to N-oxidation by FMOs or CYPs, creating a polar N-oxide metabolite which may be rapidly excreted or toxic.
 - Pyran Ring: If the ring contains an enone (e.g., in pyran-2-one derivatives), it can act as a Michael acceptor, reacting covalently with glutathione (GSH) or proteins, leading to toxicity.[1]
 - Benzylic Positions: Alkyl substituents on the pyridine ring are prime sites for hydroxylation.

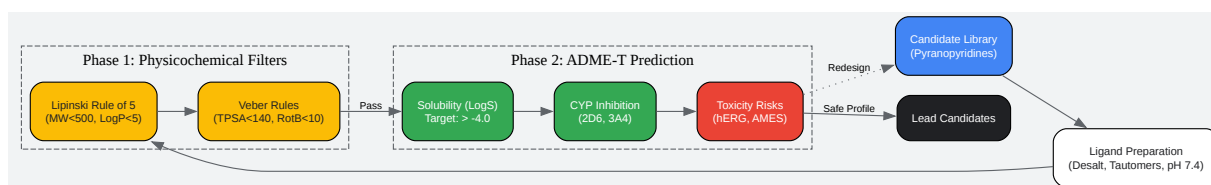
Excretion & Toxicity[1]

- hERG Inhibition: A major safety flag. The planar, lipophilic nitrogenous core fits the pharmacophore for hERG channel blockade, posing a risk of QT prolongation. In silico screening (e.g., Pred-hERG) is mandatory for this class.

- AMES Toxicity: Generally predicted as non-mutagenic, provided the structure does not contain specific toxicophores (e.g., nitro groups, hydrazines).[1]

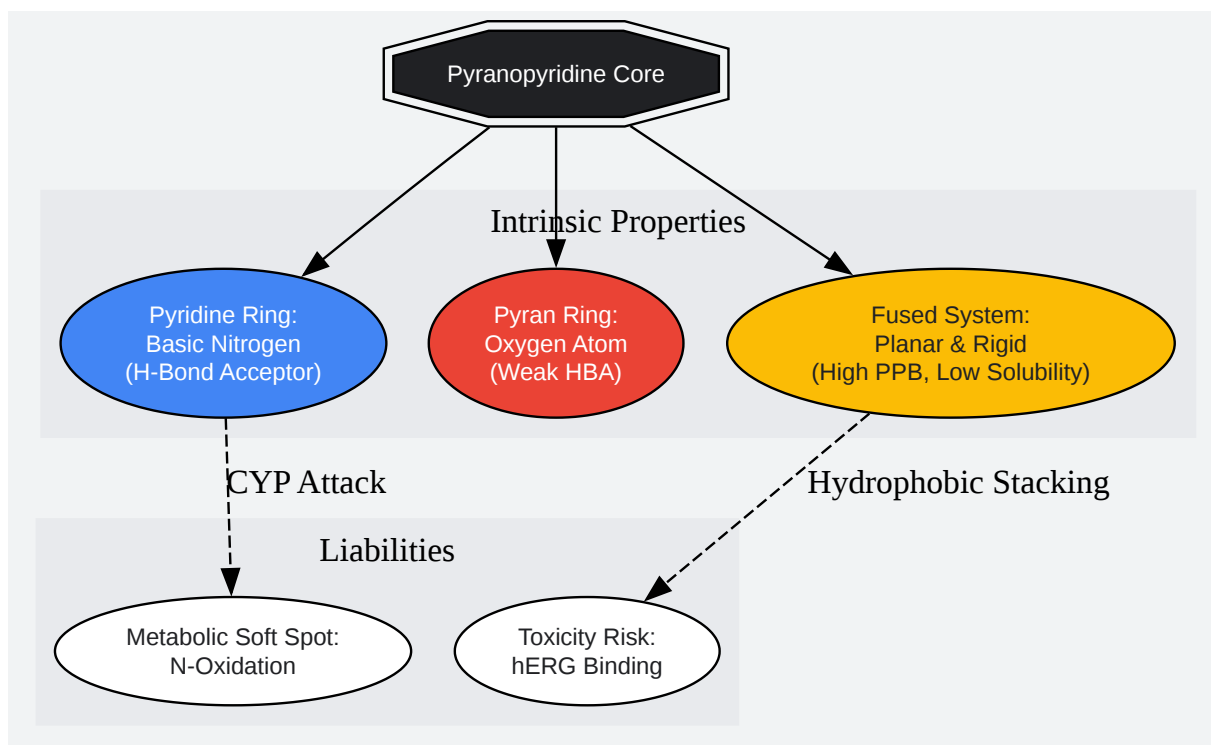
Visualization: In Silico Workflow & Structural Logic

The following diagrams illustrate the standard workflow for profiling these compounds and the structural logic of the core.



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Figure 1: Standardized In Silico Workflow for Pyranopyridine Profiling.[1]



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Figure 2: Structural Activity Relationship (SAR) of the Core Scaffold.[1]

Experimental Protocols (Validation)

To validate the *in silico* predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating with internal controls.

Protocol: High-Throughput Solubility Screening (Kinetic)

Objective: Determine if the pyranopyridine derivative meets the minimum solubility threshold for oral dosing.

- Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
- Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 μ M (2% DMSO final).
- Incubation: Shake at room temperature for 24 hours to reach equilibrium.

- Filtration: Filter using a 0.45 μm PVDF filter plate to remove precipitate.
- Quantification: Analyze the filtrate via UV-Vis spectroscopy (250–500 nm) or HPLC-UV.
- Calculation:

[1]
- Control: Use Tamoxifen (low solubility control) and Diclofenac (high solubility control).[1]

Protocol: Caco-2 Permeability Assay

Objective: Verify predicted intestinal absorption.[2]

- Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer (TEER > 300 Ω [1]·cm²).[1][3][4][5][6]
- Transport Study:
 - Apical (A): Add compound (10 μM) in HBSS (pH 6.5).
 - Basolateral (B): Add fresh HBSS (pH 7.4).
- Sampling: Take aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.
- Analysis: Quantify via LC-MS/MS.
- Papp Calculation:

(Where

is flux,

is surface area,

is initial concentration).[1]
- Interpretation:

cm/s indicates high permeability.[1]

Strategic Optimization: "Fixing" the Core

To transform a pyranopyridine hit into a lead, apply these medicinal chemistry strategies:

Liability	Strategic Modification	Mechanism
Poor Solubility	Introduce morpholine or piperazine at the C-4 or C-6 position.	Disrupts crystal lattice; introduces ionizable nitrogen for salt formation.
Metabolic Instability	Block the pyridine para-position with Fluorine or a Methyl group.	Steric and electronic blockade of CYP-mediated oxidation.
hERG Toxicity	Reduce LogP below 3.0; add a polar group near the basic center.	Reduces hydrophobic interaction with the hERG channel pore.
Michael Acceptor	If a pyranone (C=O) is present, sterically crowd the -carbon.[1]	Prevents nucleophilic attack by glutathione.

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